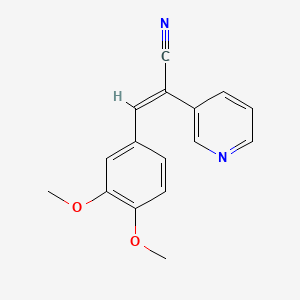

Tyrphostin RG 13022

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tyrphostin RG 13022 is a tyrosine kinase inhibitor . It is also known as 2-(3,4’-Dimethoxyphenyl)-1-(3"-pyridinyl)acrylonitrile . It is used in research and is not sold to patients .

Molecular Structure Analysis

The empirical formula of Tyrphostin RG 13022 is C16H14N2O2 . Its molecular weight is 266.29 . The compound is solid at 20 degrees Celsius .Chemical Reactions Analysis

Tyrphostin RG 13022 has been found to undergo efficient photochemical transformations in solution as well as in the solid state . The degradation in the solution was due to the photoisomerization into their E-isomers . The solid-state photodegradation products were [2 + 2]-cycloaddition products .Physical And Chemical Properties Analysis

Tyrphostin RG 13022 is a white to yellow to green powder to crystal . It has a melting point of 116.0 to 120.0 °C . It is soluble in DMSO and ethanol .Applications De Recherche Scientifique

Cancer Research

Tyrphostin RG 13022 has been used in cancer research, particularly in the study of gastric cancer . It has shown to inhibit the growth of gastric cancer cell lines .

EGF-Induced Cell Proliferation

This compound is known to suppress EGF-induced cancer cell proliferation under in vitro conditions . EGF, or Epidermal Growth Factor, is a protein that stimulates cell growth and differentiation by binding to its receptor, EGFR. Inhibiting this process can be crucial in controlling the spread of cancer.

Tumor Growth Inhibition

In addition to its effects on cell proliferation, Tyrphostin RG 13022 can also inhibit the growth of tumors in nude mice . This suggests potential applications in in vivo studies and possibly in therapeutic contexts.

Breast Cancer Research

According to a Chinese source , Tyrphostin RG 13022 can be used in breast cancer research. However, more details about its specific role and effectiveness in this context are not provided in the source.

DNA Synthesis Inhibition

The compound has shown to inhibit DNA synthesis in HN5 cells . This could be another mechanism through which it exerts its anti-cancer effects.

Solubility in DMSO and Ethanol

Tyrphostin RG 13022 is soluble in DMSO and ethanol . This property is important for its delivery and distribution in biological systems during experimental procedures.

Mécanisme D'action

Target of Action

Tyrphostin RG 13022 primarily targets the Epidermal Growth Factor Receptor (EGFR) , a type of tyrosine kinase . EGFR plays a crucial role in regulating cell growth and differentiation .

Mode of Action

Tyrphostin RG 13022 acts as a tyrosine kinase inhibitor . It inhibits the autophosphorylation reaction of the EGF receptor . This inhibition occurs with an IC50 value of 4 μM, indicating the concentration at which half-maximal inhibition is achieved .

Biochemical Pathways

The primary biochemical pathway affected by Tyrphostin RG 13022 is the EGFR signaling pathway . By inhibiting the autophosphorylation of EGFR, Tyrphostin RG 13022 disrupts the downstream signaling events that are typically initiated by EGF binding to its receptor .

Result of Action

The inhibition of EGFR autophosphorylation by Tyrphostin RG 13022 results in the suppression of EGF-stimulated cell proliferation . This makes Tyrphostin RG 13022 a potential therapeutic agent for conditions characterized by overactive EGFR signaling, such as certain types of cancer .

Safety and Hazards

Propriétés

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-19-15-6-5-12(9-16(15)20-2)8-14(10-17)13-4-3-7-18-11-13/h3-9,11H,1-2H3/b14-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGZNJVTHYFQJI-ZSOIEALJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C(C#N)C2=CN=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CN=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tyrphostin RG 13022 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

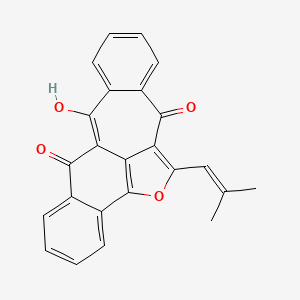

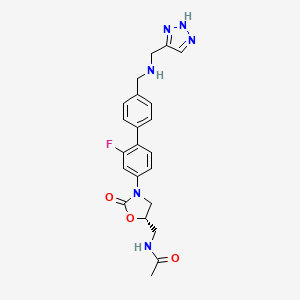

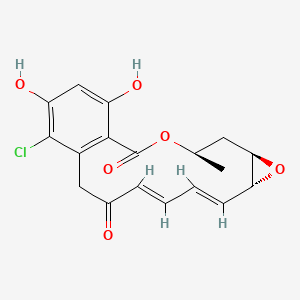

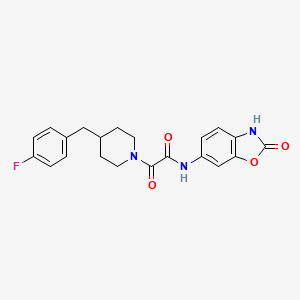

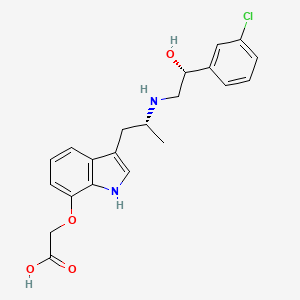

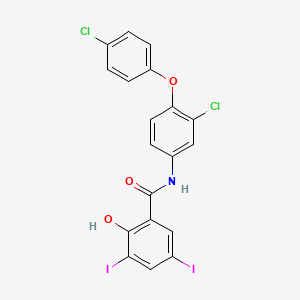

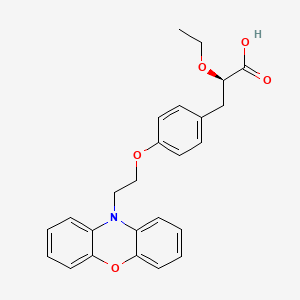

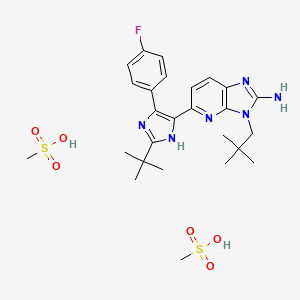

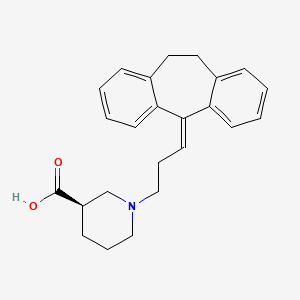

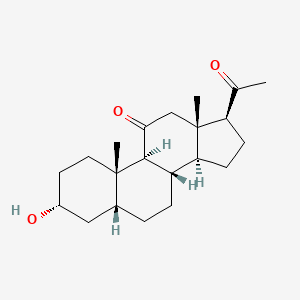

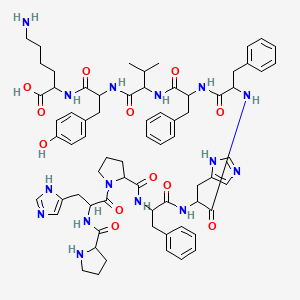

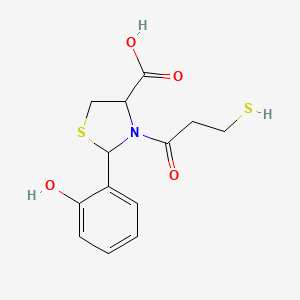

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.